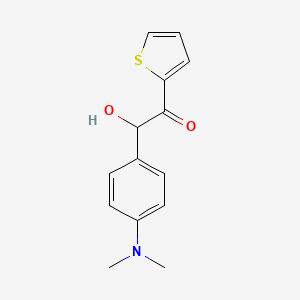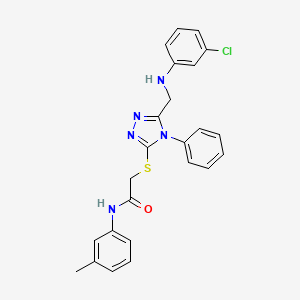![molecular formula C25H21N3O3S B11083441 (5E)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-ylmethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11083441.png)
(5E)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-ylmethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]SULFANYL}-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound that features a furan ring, a tetrahydroisoquinoline moiety, and an imidazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]SULFANYL}-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. The key steps include the formation of the imidazolone core, the introduction of the furan ring, and the attachment of the tetrahydroisoquinoline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]SULFANYL}-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazolone core can be reduced to form dihydroimidazolone derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
Scientific Research Applications
(4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]SULFANYL}-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]SULFANYL}-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Triple Bonds: Compounds with triple bonds, such as dehydrobenzoannulene, exhibit unique chemical properties and are used in various chemical applications.
Uniqueness
(4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]SULFANYL}-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is unique due to its complex structure, which combines multiple functional groups and moieties
Properties
Molecular Formula |
C25H21N3O3S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(5E)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(furan-2-ylmethylidene)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C25H21N3O3S/c29-23(27-13-12-18-7-4-5-8-19(18)16-27)17-32-25-26-22(15-21-11-6-14-31-21)24(30)28(25)20-9-2-1-3-10-20/h1-11,14-15H,12-13,16-17H2/b22-15+ |
InChI Key |
VVSXGWFLVVBMBB-PXLXIMEGSA-N |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=N/C(=C/C4=CC=CO4)/C(=O)N3C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC(=CC4=CC=CO4)C(=O)N3C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B11083361.png)

![N-(4-{[(5-allyl-1,3,5-triazinan-2-ylidene)amino]sulfonyl}phenyl)acetamide](/img/structure/B11083386.png)
![4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate](/img/structure/B11083394.png)
![2-(4-{4-Nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)ethanol](/img/structure/B11083402.png)
![N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B11083405.png)
![methyl 2-{[(2E)-2-cyano-3-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B11083411.png)


![4-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide](/img/structure/B11083421.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11083423.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11083429.png)
![2'-amino-6-chloro-7,7',7'-trimethyl-2,5'-dioxo-1'-[4-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11083432.png)
![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B11083443.png)
